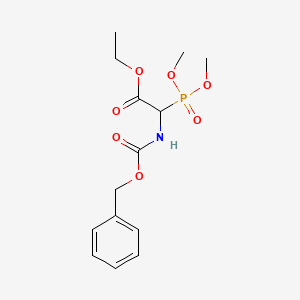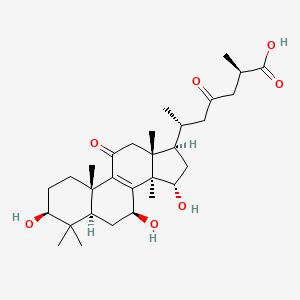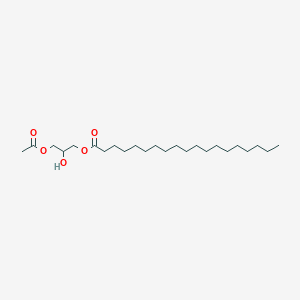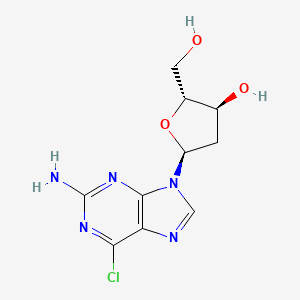![molecular formula C₁₃H₁₆N₂O₂ B1141963 Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 152628-00-7](/img/structure/B1141963.png)
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is an organic compound with a molecular formula of C14H17N3O2. It is a colorless solid that is soluble in organic solvents. This compound is a key intermediate in the synthesis of a variety of biological and pharmaceutical compounds. It is also used as a reagent in chemical synthesis.
Scientific Research Applications
Chemical Structure Analysis :A study by Richter et al. (2023) focused on the crystal and molecular structures of a closely related compound, highlighting its relevance in the synthesis of antitubercular agents. This research underscores the significance of structural analysis in developing pharmaceuticals (Richter et al., 2023).
Biological Activities :Katikireddy et al. (2019) synthesized derivatives of the compound and evaluated them for antioxidant, anti-inflammatory, and analgesic activities. Their findings revealed effective anti-inflammatory and analgesic properties in certain derivatives, supported by molecular docking studies (Katikireddy et al., 2019).
Corrosion Inhibition :Research by Ammal et al. (2018) on 1,3,4-oxadiazole derivatives, which include a structurally similar compound, showed significant corrosion inhibition properties for mild steel in sulfuric acid. This suggests potential applications in industrial corrosion protection (Ammal et al., 2018).
Synthesis of Anticancer Agents :A study by Katikireddy et al. (2021) involved the synthesis of triazole derivatives bearing the benzimidazole moiety, showing potential antioxidant and anti-inflammatory activities. Their research could lead to the development of new anticancer drugs (Katikireddy et al., 2021).
Antimicrobial Activities :Anisetti et al. (2017) synthesized novel benzo[d]imidazolyl tetrahydropyridine carboxylates, exhibiting significant antimicrobial activities, highlighting the compound's potential in developing new antimicrobial agents (Anisetti et al., 2017).
Rapid Synthesis Techniques :Jagadeesha et al. (2023) developed a novel microwave-assisted protocol for the rapid synthesis of benzimidazole derivatives, indicating the efficiency and potential of such methods in drug development (Jagadeesha et al., 2023).
Safety and Hazards
While specific safety and hazard information for “Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” is not detailed in the search results, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Properties
IUPAC Name |
methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFDQXCQBZEOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)



